Binding Affinity and Target Engagement: FSC231 vs. Endogenous Peptide Ligands and Small-Molecule Analogs
FSC231 binds to the PICK1 PDZ domain with a Ki (inhibition constant) of approximately 10.1 μM, an affinity comparable to that of endogenous peptide ligands that naturally regulate PICK1 function [1]. This affinity is a critical benchmark: it validates that FSC231 is a potent competitor of native PDZ domain interactions. Importantly, SAR studies on the acryloylcarbamate scaffold have identified analogs with improved binding affinities, such as compound 18, which demonstrated a Ki of 1.4 μM [2]. However, these analogs have not been characterized for cellular permeability, functional efficacy in neurons, or selectivity against other PDZ domains to the same extent as FSC231, and thus do not represent direct procurement substitutes for validated PICK1 inhibition studies.
| Evidence Dimension | Binding Affinity (Ki) for PICK1 PDZ Domain |
|---|---|
| Target Compound Data | Ki ≈ 10.1 μM |
| Comparator Or Baseline | Endogenous peptide ligands: Ki comparable (exact value not reported); Analog 18: Ki = 1.4 μM |
| Quantified Difference | FSC231 affinity is equipotent to endogenous peptides; Analog 18 exhibits ~7.2-fold higher affinity than FSC231 |
| Conditions | Fluorescent polarization assay using purified PICK1 PDZ domain protein; competition against a labeled peptide probe (REFS-1, REFS-2). |
Why This Matters
For researchers initiating PICK1 inhibition studies, FSC231 provides a fully characterized, moderate-affinity tool compound with established functional readouts, whereas higher-affinity analogs require independent validation of cellular permeability and off-target profiles.
- [1] Thorsen TS, Madsen KL, Rebola N, Rathje M, Anggono V, Bach A, et al. Identification of a small-molecule inhibitor of the PICK1 PDZ domain that inhibits hippocampal LTP and LTD. Proc Natl Acad Sci U S A. 2010 Jan 5;107(1):413-8. doi: 10.1073/pnas.0902225107 View Source
- [2] Bach A, Stuhr-Hansen N, Thorsen TS, Bork N, Moreira IS, Frydenvang K, et al. Structure–activity relationships of a small-molecule inhibitor of the PDZ domain of PICK1. Org Biomol Chem. 2010;8(19):4281-8. doi: 10.1039/c0ob00009f View Source
